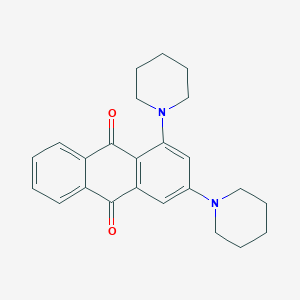![molecular formula C29H25N3O4 B11517860 2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide](/img/structure/B11517860.png)
2-hydroxy-2,2-bis(4-methylphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide is a complex organic compound with a unique structure that includes hydroxyl, methylphenyl, nitrophenyl, and phenylacetohydrazide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide typically involves multiple steps. The initial step often includes the preparation of the core structure, followed by the introduction of functional groups through various chemical reactions. Common reagents used in the synthesis include aldehydes, ketones, and hydrazides, with reaction conditions such as controlled temperature, pH, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrophenyl group can be reduced to an amine group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the nitrophenyl group may produce amines.
Scientific Research Applications
2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide include:
- 2,2-bis(4-hydroxyphenyl)propane
- 2,2-bis(4-hydroxy-3-methylphenyl)-4-methylpentane
Uniqueness
The uniqueness of 2-hydroxy-2,2-bis(4-methylphenyl)-N’-[(E)-(4-nitrophenyl)methylidene]-N-phenylacetohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C29H25N3O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-hydroxy-2,2-bis(4-methylphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-N-phenylacetamide |
InChI |
InChI=1S/C29H25N3O4/c1-21-8-14-24(15-9-21)29(34,25-16-10-22(2)11-17-25)28(33)31(26-6-4-3-5-7-26)30-20-23-12-18-27(19-13-23)32(35)36/h3-20,34H,1-2H3/b30-20+ |
InChI Key |
MMRIFNAMKONMQO-TWKHWXDSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N(C3=CC=CC=C3)/N=C/C4=CC=C(C=C4)[N+](=O)[O-])O |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)(C(=O)N(C3=CC=CC=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyano-6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11517777.png)
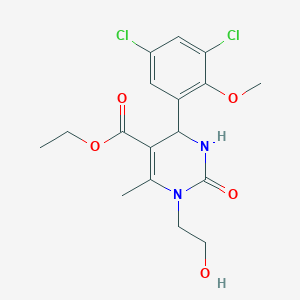
![6-[4-(benzyloxy)phenyl]-4-(2-chlorophenyl)-3,4-dihydropyrimidine-2(1H)-thione](/img/structure/B11517781.png)
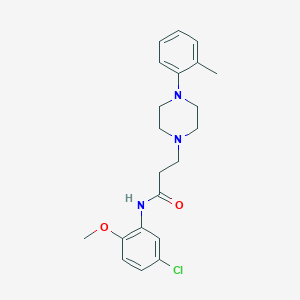
![(3E)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-butoxyphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11517789.png)
![N'-[(3-bromophenyl)carbonyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide](/img/structure/B11517791.png)
![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-{2-[(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11517800.png)
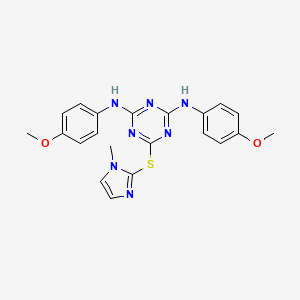
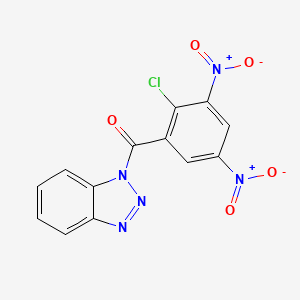
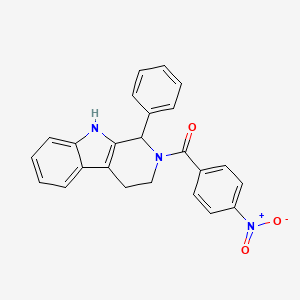
![2-[5-(3,4-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(3,4-dimethylphenyl)-1,3-thiazole](/img/structure/B11517828.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11517838.png)
![2-hydroxy-2,2-bis(4-methylphenyl)-N-phenyl-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11517839.png)
